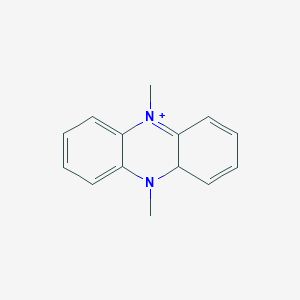
Phenazine, 5,10-dihydro-5,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine, 5,10-dihydro-5,10-dimethyl- is an organic compound with the molecular formula C14H14N2. It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for Phenazine, 5,10-dihydro-5,10-dimethyl- involves the reductive alkylation of phenazine. This process can be initiated electrochemically, providing a convenient and efficient method for the synthesis of 5,10-dihydro-5,10-dialkylphenazines . Another method involves the hydrogenation of 4,4-dinitrodiphenylethane in the presence of a hydrogen catalyst in toluene, followed by treatment with nitrosylamide and subsequent distillation .
Industrial Production Methods
Industrial production of Phenazine, 5,10-dihydro-5,10-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phenazine, 5,10-dihydro-5,10-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive alkylation is a key reaction, often initiated electrochemically.
Substitution: The compound can participate in substitution reactions, particularly involving its methyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenazine derivatives, while reductive alkylation produces various dialkylphenazines .
Wissenschaftliche Forschungsanwendungen
Phenazine, 5,10-dihydro-5,10-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in catalytic processes, facilitating various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Phenazine, 5,10-dihydro-5,10-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, influencing various biochemical processes. Its specific molecular targets and pathways are still under investigation, but it is known to interact with electron transport chains and other redox-active systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound, lacking the dihydro and dimethyl modifications.
5,10-Dihydrophenazine: Similar structure but without the methyl groups.
N-Methylphenazinium Cation: Another derivative with different substituents.
Uniqueness
Phenazine, 5,10-dihydro-5,10-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it particularly valuable in various applications .
Eigenschaften
Molekularformel |
C14H15N2+ |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
5,10-dimethyl-4aH-phenazin-10-ium |
InChI |
InChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1 |
InChI-Schlüssel |
DEZPFHQRXNAKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


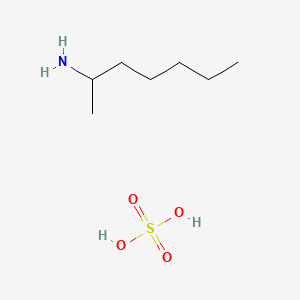

![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
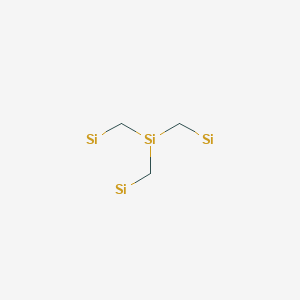
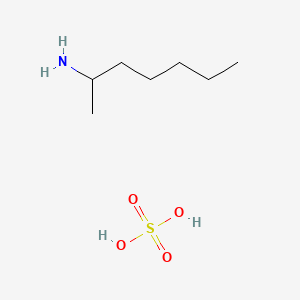
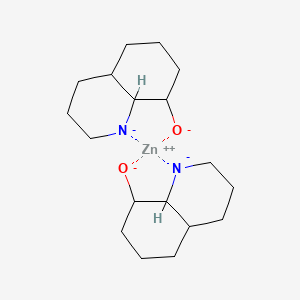

![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
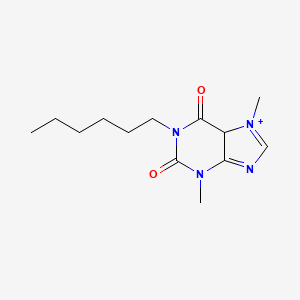

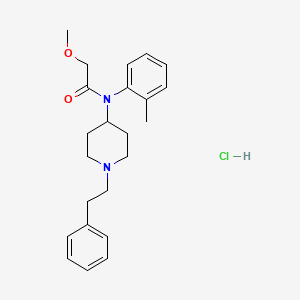
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
